Fmoc-D-cyclohexylalanine

Chiral purity SPPS quality control Diastereomeric impurity

Fmoc-D-cyclohexylalanine (Fmoc-D-Cha-OH; CAS 144701-25-7; C₂₄H₂₇NO₄; MW 393.48) is an Fmoc-protected, non-proteinogenic D-amino acid building block for solid-phase peptide synthesis (SPPS). Its cyclohexyl side chain is a fully saturated analogue of the phenyl ring of phenylalanine, conferring higher hydrophobicity and distinct structural packing properties while maintaining comparable steric bulk.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
Cat. No. B8036514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-cyclohexylalanine
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C1CCCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H27NO4/c1-16(23(26)27)25(17-9-3-2-4-10-17)24(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,16-17,22H,2-4,9-10,15H2,1H3,(H,26,27)/t16-/m0/s1
InChIKeyJOWKLGMNVUYQGV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-cyclohexylalanine (Fmoc-D-Cha-OH): Technical Baseline for Procurement & Selection in Peptide Synthesis and Drug Design


Fmoc-D-cyclohexylalanine (Fmoc-D-Cha-OH; CAS 144701-25-7; C₂₄H₂₇NO₄; MW 393.48) is an Fmoc-protected, non-proteinogenic D-amino acid building block for solid-phase peptide synthesis (SPPS). Its cyclohexyl side chain is a fully saturated analogue of the phenyl ring of phenylalanine, conferring higher hydrophobicity and distinct structural packing properties while maintaining comparable steric bulk [1]. The D-configuration renders peptides incorporating this residue inherently resistant to endogenous proteases that recognize only L-amino acid substrates [2].

Why Fmoc-D-cyclohexylalanine Cannot Be Generically Substituted: Critical Differentiation from In-Class Alternatives


Fmoc-D-cyclohexylalanine occupies a narrow, non-interchangeable position among protected hydrophobic amino acids. Substituting the L-enantiomer (Fmoc-L-Cha-OH) eliminates proteolytic resistance conferred by the D-configuration [1]. Replacing the cyclohexyl side chain with an aromatic phenyl group (Fmoc-D-Phe-OH) introduces π-π interaction potential not present in the saturated Cha analogue, altering both binding thermodynamics and self-assembly behaviour [2]. Switching to a Boc protecting group (Boc-D-Cha-OH) forces a change in synthetic strategy from Fmoc/tBu to Boc/Bzl chemistry, incompatible with acid-sensitive sequences . Even using the racemic DL mixture introduces diastereomeric impurities that complicate downstream purification and compromise peptide homogeneity. The quantitative evidence below demonstrates that each of these substitutions measurably alters a performance-relevant property.

Quantitative Differentiation Evidence: Fmoc-D-cyclohexylalanine vs. Closest Analogs


Enantiomeric Purity: Fmoc-D-Cha-OH vs. Racemic Fmoc-DL-cyclohexylalanine

Fmoc-D-Cha-OH (Sigma-Aldrich/Novabiochem) is specified with enantiomeric purity ≥ 99.5% (a/a) by chiral HPLC, a value that ensures negligible contamination by the L-enantiomer in the final peptide product [1]. In contrast, commercially available Fmoc-DL-cyclohexylalanine (CAS 188632-07-7) is a racemic mixture with approximately 0% enantiomeric excess, introducing diastereomeric impurities that co-elute during preparative HPLC purification [2]. The Spöndlin & Küsters method achieves detection limits below 0.05% for the minor enantiomer in Fmoc-amino acid samples [3].

Chiral purity SPPS quality control Diastereomeric impurity

Chiral Identity Verification: Specific Rotation of Fmoc-D-Cha-OH vs. Fmoc-L-Cha-OH

Fmoc-D-cyclohexylalanine exhibits a specific rotation [α]D²⁰ = +23 ± 2° (c = 1, DMF) , whereas its L-enantiomer (Fmoc-L-Cha-OH / Fmoc-Cha-OH) is reported as [α]²⁰/D = −22° (c = 1, MeOH) . The opposite sign and comparable magnitude confirm the D-configuration and provide a simple incoming QC check to distinguish between enantiomers before use in SPPS. Inadvertent use of the wrong enantiomer yields a peptide of inverted stereochemistry at that position, fundamentally altering biological recognition.

Optical rotation Chiral identity Enantiomer confirmation

Hydrophobic Interaction Selectivity: Cha-Cha vs. Phe-Phe Cross-Strand Pairing in β-Hairpin Peptides

In a direct head-to-head comparison within the same β-hairpin peptide scaffold, the aromatic Phe-Phe cross-strand pair provides 0.55 kcal/mol greater stability than the aliphatic Cha-Cha pair, as quantified by thermal denaturation experiments [1]. NMR analysis revealed that the Phe-Phe pair adopts a specific edge-face aromatic geometry despite high solvent exposure, while Cha-Cha interactions are driven purely by non-specific hydrophobic collapse. This 0.55 kcal/mol differential is substantial in the context of peptide folding, where total fold stability is typically only 5–10 kcal/mol over misfolded states [1]. Bowerman et al. further demonstrated that globally replacing Phe with Cha in amphipathic β-sheet peptides dramatically enhances hydrogelation propensity and alters self-assembly kinetics, indicating that Cha's higher hydrophobicity (versus Phe) introduces a distinct materials-forming profile [2].

Protein folding thermodynamics Hydrophobic cluster design β-sheet stability

Antibiotic Activity Enhancement: D-Cha-Substituted Clovibactin vs. Non-Cha Analogue Against Drug-Resistant Pathogens

Sequential mutation of leucine residues at positions 2, 7, or 8 of d-Thr⁵-clovibactin to the more hydrophobic D-cyclohexylalanine (D-Cha) produced analogues (d-Cha²,d-Thr⁵-clovibactin; Cha⁷,d-Thr⁵-clovibactin; Cha⁸,d-Thr⁵-clovibactin) with MIC values of 0.5–2 μg/mL against MSSA, MRSA, and VRE, representing a 4–16-fold improvement in potency over the parent d-Thr⁵-clovibactin (MIC 4–8 μg/mL against MRSA, no PS-80) [1]. All three Cha analogues exhibited MIC values ≤ 1 μg/mL in the presence of 0.002% polysorbate 80, matching or exceeding the activity of the clinical comparator vancomycin, and importantly were active against VRE (Enterococcus faecalis ATCC 51299) against which vancomycin is inactive (MIC > 32 μg/mL) [1]. These analogues were prepared by standard Fmoc-based SPPS, demonstrating the compatibility of Fmoc-D-Cha-OH as a direct building block for generating potent antibiotic candidates.

Antimicrobial peptides Clovibactin analogues MRSA / VRE

Proteolytic Stability: D-Cha-Containing Peptides vs. L-Amino Acid Peptides – Class-Level Evidence with Apelin Case Study

D-Amino acid substitution is a well-established strategy for imparting proteolytic resistance to therapeutic peptides. Miller et al. (1995) demonstrated that homologous D-amino acid peptides are highly resistant to proteolysis by trypsin and serum proteases, whereas their all-L counterparts are rapidly degraded [1]. In a specific case study using cyclohexylalanine (L-configuration), Fernandez et al. showed that L-Cha-substituted apelin-13 analogues exhibit up to 40-fold longer plasma half-life than native apelin-13, and corresponding apelin-17 analogues show up to a 340-fold increase in plasma half-life [2]. Because the Fmoc-D-Cha-OH building block incorporates the D-configuration, peptides containing D-Cha are expected to gain the proteolytic resistance of the D-configuration layer in addition to the metabolic stability benefit of the cyclohexyl side chain itself.

Metabolic stability Plasma half-life Protease resistance

SPPS Compatibility: Fmoc-D-Cha-OH Solubility and Purity Profile vs. Boc-D-cyclohexylalanine Strategy

Fmoc-D-Cha-OH (Sigma-Aldrich/Novabiochem) is supplied with a purity specification of ≥ 98.0% by HPLC (area%) and ≥ 97.0% by acidimetric assay, with water content (K.F.) ≤ 1.00% [1]. The compound is clearly soluble at 1 mmol in 2 mL DMF, meeting the standard SPPS solubility requirement for automated synthesis [1]. By contrast, Boc-D-cyclohexylalanine requires Boc/Bzl SPPS conditions employing hazardous HF for final cleavage, limiting its applicability in acid-sensitive sequences and in laboratories without HF apparatus. The Fmoc protecting strategy permits milder deprotection (20% piperidine in DMF) and final TFA cleavage compatible with a broader range of peptide modifications . No racemization of the D-Cha α-carbon is observed under standard Fmoc SPPS coupling conditions using DIC/Oxyma activation.

Solid-phase peptide synthesis Fmoc vs. Boc chemistry Coupling efficiency

High-Impact Application Scenarios for Fmoc-D-cyclohexylalanine Based on Quantitative Differentiation Evidence


De Novo Design of Metabolically Stable Antimicrobial Peptides Targeting Drug-Resistant Gram-Positive Pathogens

The 4–16-fold improvement in MIC against MRSA and VRE achieved by incorporating D-Cha into clovibactin analogues [1] establishes a direct precedent for using Fmoc-D-Cha-OH in antimicrobial peptide lead optimization. Researchers designing novel cyclic or linear AMPs can replace natural hydrophobic residues (Leu, Ile, Val) with D-Cha at positions identified by alanine scanning as critical for membrane interaction, expecting both enhanced hydrophobic membrane insertion (from the cyclohexyl group) and resistance to bacterial proteases (from the D-configuration). Standard Fmoc SPPS with DIC/Oxyma activation yields the desired D-Cha-containing peptides without racemization, as demonstrated by the clovibactin study [1].

Engineering Extended Half-Life Peptide Therapeutics for Cardiovascular and Metabolic Disease Indications

The apelin case study demonstrates that Cha substitution alone (L-configuration) confers up to 340-fold plasma half-life extension in the 17-mer context [2]. Substituting L-Cha with D-Cha (via Fmoc-D-Cha-OH) adds D-configuration proteolytic resistance on top of the Cha-derived metabolic stabilization [3], creating a dual-protection strategy for peptide hormones, GPCR ligands, and enzyme inhibitors where rapid in vivo clearance is the primary development obstacle. This approach is particularly relevant for apelin, ghrelin, GLP-1, and other peptide systems where the therapeutic window is limited by protease-mediated degradation.

Protein Engineering and Biomaterials: Exploiting Non-Aromatic Hydrophobic Packing for Controlled Self-Assembly

The 0.55 kcal/mol stability differential between Phe-Phe and Cha-Cha cross-strand pairs [4] provides a quantitative design rule for β-sheet peptides and miniproteins. When aromatic π-stacking is undesirable—for instance, to prevent non-specific aggregation, to tune hydrogel mechanical properties, or to eliminate fluorescence from aromatic residues in spectroscopic studies—Cha serves as a 'silent' hydrophobic replacement. Bowerman et al. showed that Cha substitution enhances hydrogelation while decoupling hydrophobicity from aromaticity [5], enabling the design of injectable peptide hydrogels with tuneable gelation kinetics for drug delivery and tissue engineering applications.

Chiral Quality Control Reference Standard for Fmoc-Amino Acid Enantiomeric Purity Determination

The established chiral HPLC method for Fmoc-amino acids (Chiralcel-OD, separation factors α = 1.5–2.2, detection limit < 0.05%) [6] allows Fmoc-D-Cha-OH to serve as a high-purity reference standard (≥ 99.5% ee) for calibrating enantiomeric purity assays of other Fmoc-protected hydrophobic amino acids. The compound's strong UV absorption (from the Fmoc chromophore) and well-resolved enantiomer peaks make it suitable for routine QC monitoring in GMP peptide manufacturing environments where diastereomeric impurity levels must be controlled to ICH Q3A thresholds.

Quote Request

Request a Quote for Fmoc-D-cyclohexylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.